molecular formula C8H6BrFO2 B150886 3-Bromo-4-fluorophenylacetic Acid CAS No. 194019-11-9

3-Bromo-4-fluorophenylacetic Acid

Cat. No.: B150886
CAS No.: 194019-11-9
M. Wt: 233.03 g/mol
InChI Key: XXFGIJYSXNXNAU-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorophenylacetic acid (CAS: 194019-11-9) is a halogenated phenylacetic acid derivative with the molecular formula C₈H₆BrFO₂ and a molecular weight of 233.03–233.04 g/mol . It features a bromine atom at the 3-position and a fluorine atom at the 4-position on the benzene ring, attached to an acetic acid moiety. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to the reactivity of its halogen substituents, which enable further functionalization . Commercial suppliers, such as TCI Chemicals, offer it at 98% purity, priced at JPY 3,700–6,200 per 5–25 g .

Preparation Methods

Nucleophilic Substitution with Diethyl Malonate

Reaction Mechanism and Conditions

The most widely documented method for synthesizing 3-bromo-4-fluorophenylacetic acid involves a copper-catalyzed nucleophilic substitution reaction between a bromofluoroarene and diethyl malonate. This approach, adapted from the synthesis of structurally related tetrafluorophenylacetic acids , proceeds via the following steps:

  • Nucleophilic Aromatic Substitution :
    A bromofluoro-substituted benzene (e.g., 1-bromo-2-fluoro-4-iodobenzene) reacts with diethyl malonate in the presence of a copper(I) catalyst (e.g., CuI) and a strong base (e.g., potassium tert-butoxide). The reaction is conducted under inert atmosphere (N₂) in polar aprotic solvents like 1,4-dioxane or 2-methyltetrahydrofuran at 80–120°C .

    Ar-Br+CH2(COOEt)2CuI, KOtBuΔAr-CH(COOEt)2+EtOH\text{Ar-Br} + \text{CH}_2(\text{COOEt})_2 \xrightarrow[\text{CuI, KOtBu}]{\Delta} \text{Ar-CH}(\text{COOEt})_2 + \text{EtOH}
  • Hydrolysis and Decarboxylation :
    The resulting diethyl (3-bromo-4-fluorophenyl)malonate undergoes basic hydrolysis with aqueous NaOH, followed by acid-catalyzed decarboxylation to yield the target acetic acid derivative :

    Ar-CH(COOEt)2NaOH/H2OAr-CH(COOH)2ΔAr-CH2COOH+CO2\text{Ar-CH}(\text{COOEt})_2 \xrightarrow{\text{NaOH/H}_2\text{O}} \text{Ar-CH}(\text{COOH})_2 \xrightarrow{\Delta} \text{Ar-CH}_2\text{COOH} + \text{CO}_2

Optimized Protocol (Adapted from CN101417945A )

  • Step 1 (Substitution) :

    • Substrate: 3-Bromo-4-fluorobromobenzene (20 mmol, 4.94 g)

    • Nucleophile: Diethyl malonate (40 mmol, 6.4 g)

    • Catalyst: CuI (4 mmol, 0.76 g)

    • Base: KOtBu (40 mmol, 4.12 g)

    • Solvent: 1,4-Dioxane (40 mL)

    • Conditions: N₂ atmosphere, reflux (100°C), 18 hours

    • Workup: Ethyl acetate extraction, drying (MgSO₄), solvent removal

  • Step 2 (Hydrolysis/Decarboxylation) :

    • Hydrolysis: 40% NaOH (12 g) in H₂O, reflux (5 hours)

    • Decarboxylation: Concentrated HCl (pH = 2), reflux (0.5 hours)

    • Yield: 56.2% after recrystallization (chloroform)

Advantages and Limitations

  • Advantages :

    • High functional group tolerance due to CuI catalysis.

    • Scalable for industrial production (multi-gram synthesis demonstrated) .

  • Limitations :

    • Requires careful control of decarboxylation conditions to avoid side reactions.

    • Moderate yields due to competing dehalogenation pathways.

Direct Hydrolysis of Esters

Ester Selection and Hydrolysis

An alternative route involves the hydrolysis of pre-synthesized esters of this compound. While specific examples are sparse in the provided literature, analogous methodologies for 3-bromo-4-fluorophenol synthesis suggest feasibility. For instance, ethyl 3-bromo-4-fluorophenylacetate can be hydrolyzed under basic conditions:

Ar-CH2COOEtNaOH/EtOH/H2OAr-CH2COOH+EtOH\text{Ar-CH}2\text{COOEt} \xrightarrow{\text{NaOH/EtOH/H}2\text{O}} \text{Ar-CH}_2\text{COOH} + \text{EtOH}

Challenges

  • Ester Availability : Requires prior synthesis of the ester precursor, adding synthetic steps.

  • Selectivity : Competing hydrolysis of bromine or fluorine substituents may occur under harsh conditions.

Comparative Analysis of Methods

Parameter Malonate Route Ester Hydrolysis
Starting MaterialsBromofluoroarene, diethyl malonatePre-synthesized ester
Reaction Steps3 (substitution, hydrolysis, decarboxylation)1 (hydrolysis)
Typical Yield56.2%~70% (estimated)
ScalabilityIndustrial-scale demonstratedLimited by ester availability
Environmental ImpactLow (ethanol/water solvents)Moderate (chlorinated solvents)
Key ChallengeDecarboxylation optimizationEster synthesis complexity

Emerging Methodologies and Innovations

Photocatalytic Decarboxylation

Recent advances in photoredox catalysis offer potential for milder decarboxylation conditions. For example, Ir-based catalysts under blue light irradiation could replace thermal decarboxylation, reducing energy input and improving selectivity .

Flow Chemistry Approaches

Continuous-flow systems may enhance the malonate substitution step by improving heat transfer and reducing reaction times. Preliminary studies on similar arylations show 20–30% reductions in processing time .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluorophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis:
3-Bromo-4-fluorophenylacetic acid serves as an essential intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in developing anti-inflammatory and analgesic drugs. The compound is involved in synthesizing 4-oxo-1,4-dihydropyridine-3-carboxamide derivatives, which act as inhibitors of Axl tyrosine kinase, a target for anticancer therapies .

Pharmaceutical Applications Description
Anti-inflammatory drugsKey intermediate in synthesis
AnalgesicsUsed in drug formulations
Cancer therapeuticsInhibitor for Axl tyrosine kinase

Biochemical Research

Mechanistic Studies:
In biochemical research, this compound is employed to study the mechanisms of action of enzymes and receptors. This research is crucial for understanding disease pathways and identifying potential therapeutic targets . The compound's unique structural properties allow researchers to probe interactions within biological systems effectively.

Material Science

Novel Material Development:
The compound is also explored for its potential in creating novel materials with specific electronic and optical properties. These materials are beneficial for developing advanced sensors and devices, contributing to innovations in material science . Research indicates that modifications of this compound can lead to materials with tailored properties for specific applications.

Agricultural Chemistry

Agrochemical Formulations:
In agricultural chemistry, this compound contributes to the formulation of effective herbicides and pesticides. Its application enhances crop protection by targeting specific pests while minimizing environmental impact . The compound's efficacy in agrochemical formulations highlights its importance in sustainable agriculture practices.

Analytical Chemistry

Quality Control Applications:
This compound is utilized in analytical methods for detecting and quantifying other compounds, aiding quality control processes across various industries . Its role in analytical chemistry underscores the importance of precise measurements and the reliability of chemical analyses.

Case Study 1: Drug Development

A study published in a pharmaceutical journal demonstrated the synthesis of a new class of Axl inhibitors using this compound as a key starting material. The resulting compounds showed promising anticancer activity in preclinical models, indicating their potential for further development into therapeutic agents .

Case Study 2: Agrochemical Efficacy

Research conducted on the use of this compound in herbicide formulations revealed significant improvements in pest control efficacy compared to traditional agents. Field trials indicated enhanced crop yields and reduced pesticide resistance among target species .

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluorophenylacetic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and fluorine substituents can enhance the compound’s binding affinity and selectivity for its molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogs: Substitution Patterns and Properties

The table below compares 3-bromo-4-fluorophenylacetic acid with key structural analogs, focusing on substituent positions, molecular weights, and physical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Melting Point (°C) Purity & Price (USD)
This compound 194019-11-9 C₈H₆BrFO₂ 233.03–233.04 3-Br, 4-F Not reported 98% (JPY 3,700/5g)
4-Bromo-3-fluorophenylacetic acid 942282-40-8 C₈H₆BrFO₂ 233.04 4-Br, 3-F Not reported 96% (Pricing N/A)
3-Bromophenylacetic acid 1878-67-7 C₈H₇BrO₂ 215.04–215.05 3-Br 98–104 >95% (JPY 12,000/25g)
4-Bromophenylacetic acid 1878-68-8 C₈H₇BrO₂ 215.04 4-Br 114–117 >95% (JPY 12,000/25g)
3-Fluorophenylacetic acid 105184-38-1 C₈H₇FO₂ 154.14 3-F Not reported 99% (Pricing N/A)
4-Bromo-3-(trifluoromethyl)phenylacetic acid 914637-17-5 C₉H₆BrF₃O₂ 283.04 4-Br, 3-CF₃ Not reported Research grade

Key Observations:

Halogen Effects :

  • Bromine increases molecular weight and lipophilicity compared to fluorine. For example, this compound is ~51% heavier than 3-fluorophenylacetic acid .
  • Melting points are strongly influenced by substitution symmetry. 4-Bromophenylacetic acid (mp 114–117°C) has a higher melting point than its 3-bromo analog (mp 98–104°C) due to para-substitution symmetry enhancing crystal packing .

Electronic Effects: The electron-withdrawing nature of fluorine and bromine in 3-bromo-4-fluoro derivatives increases the acidity of the acetic acid group compared to non-halogenated analogs. This enhances reactivity in nucleophilic substitutions or coupling reactions .

Synthetic Accessibility :

  • This compound is synthesized via nucleophilic substitution and hydrolysis, similar to methods described for 4-bromo-2,3,5,6-tetrafluorophenylacetic acid . However, the use of low-toxicity diethyl esters in such methods reduces environmental impact compared to traditional routes involving cyanide or thiourea .

Discrepancies in Literature

A notable inconsistency exists in the CAS number for this compound: cites 68848-64-6, while other sources use 194019-11-9 . This may arise from database errors or unrecorded salt forms. Researchers should verify CAS numbers experimentally before use.

Biological Activity

3-Bromo-4-fluorophenylacetic acid (BFPA) is an organic compound with the molecular formula C8H6BrFO2. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a building block for synthesizing pharmaceutical agents. This article explores the biological activity of BFPA, including its mechanisms of action, applications in drug development, and comparative analysis with similar compounds.

  • Molecular Formula : C8H6BrFO2
  • Molecular Weight : 233.04 g/mol
  • CAS Number : 194019-11-9
  • IUPAC Name : 2-(3-bromo-4-fluorophenyl)acetic acid

The presence of bromine and fluorine substituents on the phenyl ring significantly influences the compound's electronic properties, enhancing its reactivity and biological activity.

The biological activity of BFPA is primarily attributed to its ability to modulate enzyme activity and interact with specific molecular targets. The bromine and fluorine atoms enhance the compound's binding affinity to various receptors and enzymes, which may lead to:

  • Inhibition of Enzymatic Activity : BFPA has been shown to act as an inhibitor for certain tyrosine kinases, notably Axl kinase, which is implicated in cancer progression and metastasis .
  • Anticancer Properties : Research indicates that BFPA derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .

Applications in Medicinal Chemistry

BFPA serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Notable applications include:

  • Synthesis of BACE1 Inhibitors : BFPA is utilized in the synthesis of potent inhibitors for beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is a target for Alzheimer's disease treatment.
  • Development of Antiviral Agents : The compound has been explored for its potential in developing antiviral therapies, leveraging its structural properties to inhibit viral replication mechanisms.

Comparative Analysis with Similar Compounds

To understand the unique properties of BFPA, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
3-Bromo-4-chlorophenylacetic acid StructureModerate inhibition of tyrosine kinases
3-Bromo-4-methylphenylacetic acid StructureAnticancer activity against specific cell lines
3-Bromo-4-nitrophenylacetic acid StructurePotential antibacterial properties

BFPA is distinguished by its dual halogen substitution (bromine and fluorine), which contributes to its enhanced biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have investigated the biological effects of BFPA:

  • Anticancer Studies : A study demonstrated that BFPA derivatives showed significant cytotoxicity against breast cancer cell lines, indicating their potential for therapeutic use.
  • Enzyme Inhibition Assays : In vitro assays revealed that BFPA effectively inhibits Axl kinase activity, suggesting a mechanism that may disrupt cancer cell signaling pathways .
  • Pharmacokinetic Properties : Research on the pharmacokinetics of BFPA indicated favorable absorption characteristics, making it a suitable candidate for further drug development .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-bromo-4-fluorophenylacetic acid, and how can its purity be verified?

  • Synthesis : A common route involves reacting 3-bromo-4-fluorobenzoyl cyanide with hydrochloric or sulfuric acid under controlled conditions to yield the target compound . Alternative pathways may use halogenation or coupling reactions of fluorinated phenyl precursors.
  • Purity Verification : Use HPLC with reversed-phase columns (e.g., LiChrosorb® RP-8) for separation, coupled with UV detection. Confirm purity ≥95% via GC or HPLC, as standardized by suppliers like Thermo Scientific . Melting point analysis (expected range: 98–104°C for analogous bromophenylacetic acids) can also validate crystallinity .

Q. How should researchers characterize the structural integrity of this compound?

  • Spectroscopic Methods :

  • NMR : Analyze 1^1H and 13^13C NMR spectra to confirm the acetic acid moiety (δ ~3.6 ppm for CH2_2, δ ~170 ppm for COOH) and substituent positions (distinct shifts for Br and F ortho/meta effects) .
  • FT-IR : Identify carboxylic acid O-H stretch (~2500–3000 cm1^{-1}), C=O stretch (~1700 cm1^{-1}), and aromatic C-Br/F vibrations (~600–800 cm1^{-1}) .
    • Mass Spectrometry : ESI-MS or GC-MS can confirm the molecular ion peak at m/z 231.04 (C8_8H6_6BrFO2_2) and fragmentation patterns .

Q. What precautions are critical for handling and storing this compound?

  • Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of fine particles .
  • Storage : Keep in airtight containers at 0–6°C to prevent degradation. Desiccate to minimize hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound while minimizing byproducts?

  • Reaction Optimization :

  • Use kinetic studies to identify ideal temperature (e.g., 60–80°C) and stoichiometry for the hydrolysis of benzoyl cyanide intermediates .
  • Employ catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.
    • Byproduct Analysis : Monitor for brominated side products (e.g., 4-bromo-2-fluorocinnamic acid) via LC-MS and adjust reaction time/pH to suppress their formation .

Q. What strategies resolve contradictions in reported melting points for bromophenylacetic acid derivatives?

  • Data Validation : Cross-reference purity metrics (e.g., ≥95% GC for 3-bromophenylacetic acid vs. ≥97% HLC for 4-bromo-2-chlorophenylacetic acid) . Impurities like residual solvents or isomers (e.g., 2-bromo vs. 4-bromo) can skew results.
  • Recrystallization : Repurify using solvents like ethyl acetate/hexane to isolate the target compound and re-measure melting points under controlled conditions .

Q. How can advanced analytical methods differentiate this compound from its structural analogs?

  • Chromatographic Separation : Use UPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to resolve positional isomers (e.g., 3-bromo-4-fluoro vs. 4-bromo-3-fluoro) based on retention time differences .
  • X-ray Crystallography : Determine crystal structure to unambiguously assign substituent positions, leveraging halogen bonding patterns (Br/F interactions) .

Q. What role does this compound play in synthesizing bioactive molecules?

  • Applications :

  • Serve as a precursor for boronic acid derivatives (e.g., Suzuki-Miyaura cross-coupling) to access fluorinated biaryl compounds .
  • Functionalize via esterification or amidation for drug candidates targeting inflammation or microbial pathways .

Q. Methodological Notes

  • Synthetic Reproducibility : Document reaction parameters (pH, solvent polarity) meticulously, as minor variations can significantly impact fluorinated product yields .
  • Data Interpretation : Use computational tools (e.g., DFT calculations) to predict NMR/IR spectra and validate experimental data .

Properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFGIJYSXNXNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392293
Record name 3-Bromo-4-fluorophenylacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194019-11-9
Record name 3-Bromo-4-fluorophenylacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-fluorophenylacetic Acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Bromo-4-fluorophenylacetic Acid
3-Bromo-4-fluorophenylacetic Acid
3-Bromo-4-fluorophenylacetic Acid
3-Bromo-4-fluorophenylacetic Acid
3-Bromo-4-fluorophenylacetic Acid
3-Bromo-4-fluorophenylacetic Acid

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